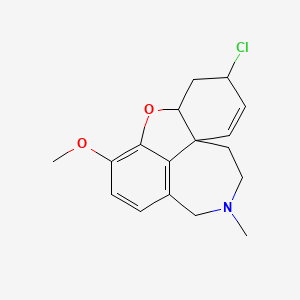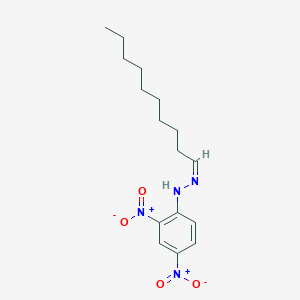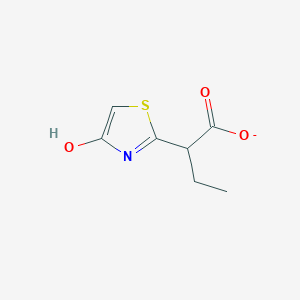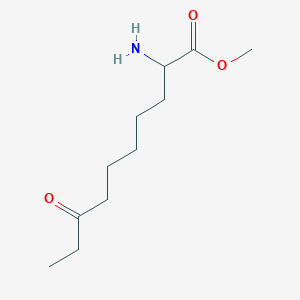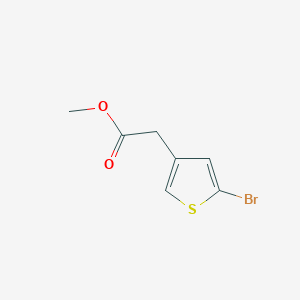
Methyl 2-bromothiophene-4-acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-bromothiophene-4-acetate is an organic compound with the molecular formula C7H7BrO2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 2-bromothiophene-4-acetate can be synthesized through several methods. One common approach involves the bromination of methyl thiophene-4-acetate. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors may be used to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-bromothiophene-4-acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include organometallic compounds like Grignard reagents or organolithium reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions, although these reactions are less common for this compound.
Common Reagents and Conditions
Substitution: Reagents like magnesium in dry ether for Grignard reactions.
Coupling: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Major Products
Substitution: Formation of various substituted thiophenes.
Coupling: Formation of biaryl compounds.
Oxidation: Formation of sulfoxides or sulfones.
Wissenschaftliche Forschungsanwendungen
Methyl 2-bromothiophene-4-acetate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Science: Utilized in the development of organic semiconductors and conductive polymers.
Medicinal Chemistry: Investigated for its potential in drug development due to its thiophene core, which is present in many biologically active compounds.
Wirkmechanismus
The mechanism of action of methyl 2-bromothiophene-4-acetate depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is typically displaced by a nucleophile. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond between the thiophene ring and the boronic acid .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-chlorothiophene-4-acetate
- Methyl 2-iodothiophene-4-acetate
- Methyl 2-fluorothiophene-4-acetate
Uniqueness
Methyl 2-bromothiophene-4-acetate is unique due to the presence of the bromine atom, which makes it more reactive in certain types of chemical reactions, such as coupling reactions. This reactivity can be advantageous in organic synthesis, allowing for the formation of complex molecules under milder conditions compared to its chloro or iodo counterparts .
Eigenschaften
Molekularformel |
C7H7BrO2S |
|---|---|
Molekulargewicht |
235.10 g/mol |
IUPAC-Name |
methyl 2-(5-bromothiophen-3-yl)acetate |
InChI |
InChI=1S/C7H7BrO2S/c1-10-7(9)3-5-2-6(8)11-4-5/h2,4H,3H2,1H3 |
InChI-Schlüssel |
NZOUIZBQVGRRPE-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC1=CSC(=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[2-[(1-Oxo-4-phenyl-1-phenylmethoxybutan-2-yl)amino]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12287661.png)
![17-Acetyl-9-fluoro-11,17-dihydroxy-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12287665.png)
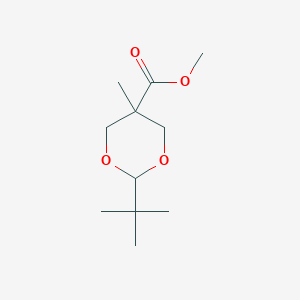
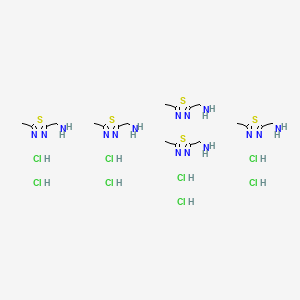
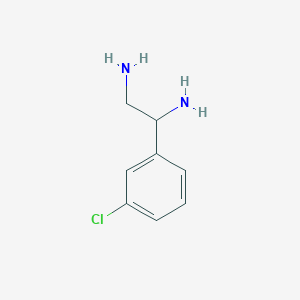
![3-Amino-4-[4-(trifluoromethoxy)phenyl]butyric Acid](/img/structure/B12287698.png)
